
3-Butyn-2-ol, 4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-ol, 4-ethoxy-: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-butyn-2-ol, where an ethoxy group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylene and Acetaldehyde Reaction: One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide.
Enantioselective Addition: Another method involves the enantioselective addition of terminal alkynes to aldehydes using catalysts like (S)-BINOL and InBr3.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like aqueous phase extraction are common to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Butyn-2-ol, 4-ethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to produce enantioselective compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique functional groups.
Industry:
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 4-ethoxy- largely depends on the specific reaction it undergoes. Generally, the alkyne group can participate in addition reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic attacks. The ethoxy group can influence the compound’s reactivity by donating electron density through inductive effects.
Comparison with Similar Compounds
3-Butyn-2-ol: The parent compound without the ethoxy group.
1-Butyn-3-ol: A positional isomer with the hydroxyl group on the first carbon.
2-Methyl-3-butyn-2-ol: A similar compound with a methyl group instead of an ethoxy group
Uniqueness: 3-Butyn-2-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group can act as a protecting group or influence the compound’s solubility and reactivity.
Properties
CAS No. |
36677-86-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-ethoxybut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3 |
InChI Key |
JBOIAYJONVIDDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


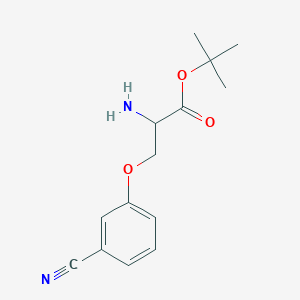
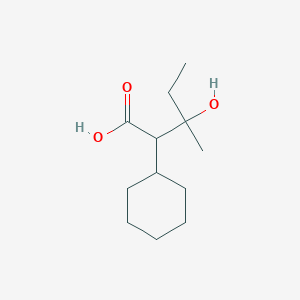
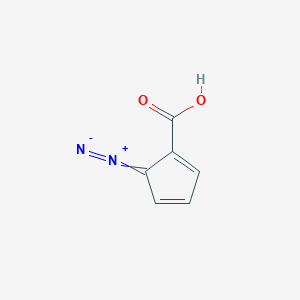
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
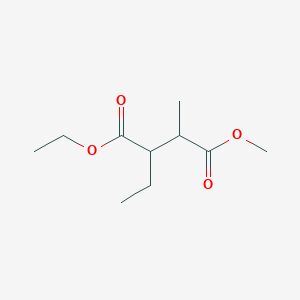
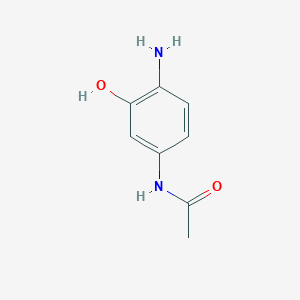
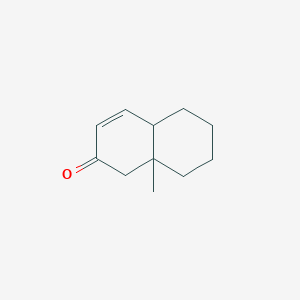


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
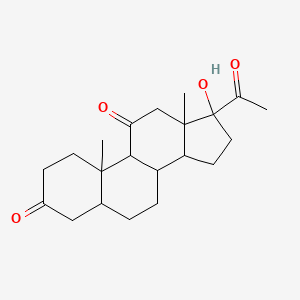

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
